molecular formula C9H9FO3 B572575 2-Fluoro-3-methoxy-6-methylbenzoic acid CAS No. 1268718-23-5

2-Fluoro-3-methoxy-6-methylbenzoic acid

Cat. No.: B572575
CAS No.: 1268718-23-5
M. Wt: 184.166
InChI Key: WBDRHEGJCLGYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-methoxy-6-methylbenzoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a methyl group as substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-6-methylbenzoic acid typically involves the introduction of the fluorine, methoxy, and methyl groups onto the benzoic acid core. One common method is through electrophilic aromatic substitution reactions. For instance, starting with 3-methoxybenzoic acid, the methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride. The fluorine atom can then be introduced through halogen exchange reactions using a fluorinating agent such as potassium fluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of robust catalysts and efficient separation techniques would be crucial in industrial settings to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: this compound can be converted to 2-Fluoro-3-methoxy-6-carboxybenzoic acid.

    Reduction: The reduction of the carboxylic acid group yields 2-Fluoro-3-methoxy-6-methylbenzyl alcohol.

    Substitution: Substitution of the fluorine atom can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-methoxy-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-6-methylbenzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methoxybenzoic acid
  • 2-Fluoro-3-methylbenzoic acid
  • 3-Fluoro-2-methylbenzoic acid
  • 4-Fluoro-3-methylbenzoic acid

Uniqueness

2-Fluoro-3-methoxy-6-methylbenzoic acid is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (fluorine) groups on the benzene ring creates a unique electronic environment that can be exploited in various chemical transformations and biological interactions.

Properties

IUPAC Name

2-fluoro-3-methoxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-3-4-6(13-2)8(10)7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDRHEGJCLGYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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